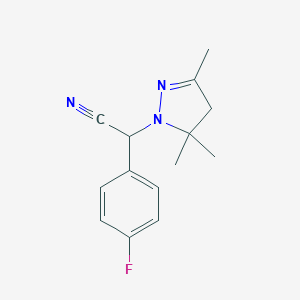
4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known by the name of DPPB, and it has been synthesized using various methods. The purpose of
Wirkmechanismus
The exact mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)benzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
Studies have shown that 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)benzamide can induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines. In addition, this compound has been studied for its potential effects on the central nervous system, including its ability to improve cognitive function and memory.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)benzamide in lab experiments is its ability to selectively target cancer cells while leaving healthy cells unharmed. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)benzamide. One potential direction is to further explore its potential use in the treatment of neurodegenerative diseases. Another direction is to investigate its potential as a therapeutic agent for other types of cancer. Additionally, further studies could be conducted to improve the solubility of this compound, making it easier to use in lab experiments.
Conclusion:
In conclusion, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. Its anti-inflammatory, anti-tumor, and anti-cancer properties make it a promising candidate for further study. While there are some limitations to its use in lab experiments, there are also several potential future directions for research on this compound.
Synthesemethoden
The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)benzamide has been achieved using various methods. One of the most commonly used methods involves the reaction of 3,5-dimethyl-1H-pyrazole with 2-phenylethylamine, followed by the reaction of the resulting product with benzoyl chloride. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
The potential applications of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)benzamide in scientific research are vast. This compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
Produktname |
4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)benzamide |
|---|---|
Molekularformel |
C20H21N3O |
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
4-(3,5-dimethylpyrazol-1-yl)-N-(2-phenylethyl)benzamide |
InChI |
InChI=1S/C20H21N3O/c1-15-14-16(2)23(22-15)19-10-8-18(9-11-19)20(24)21-13-12-17-6-4-3-5-7-17/h3-11,14H,12-13H2,1-2H3,(H,21,24) |
InChI-Schlüssel |
BXCYVQPKUQDECP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)C(=O)NCCC3=CC=CC=C3)C |
Kanonische SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)C(=O)NCCC3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{6-[2-(3-nitrobenzylidene)hydrazino]-6-oxohexyl}benzamide](/img/structure/B257716.png)
![methyl 5-(4-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B257717.png)
![methyl 2-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)sulfanyl]acetate](/img/structure/B257727.png)
![ethyl (5E)-5-[(hydroxyamino)methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate](/img/structure/B257728.png)
![2-ethoxyethyl 3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate](/img/structure/B257730.png)
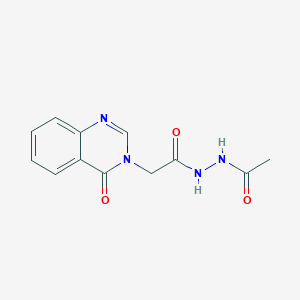
![{[5-Oxo-1-(2-thienylmethyl)-2-pyrrolidinyl]sulfanyl}acetic acid](/img/structure/B257736.png)
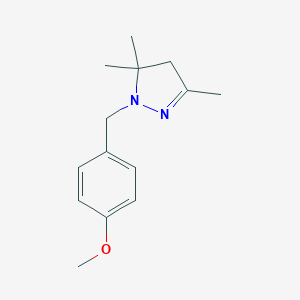

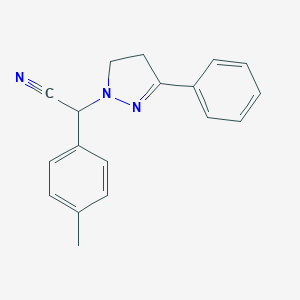
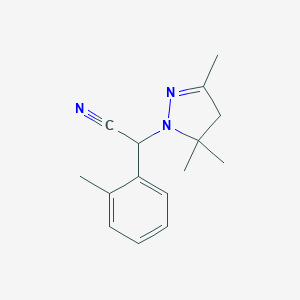
acetonitrile](/img/structure/B257751.png)
